[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid
Description
[(6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid is a coumarin-derived compound featuring a 4-propyl substituent, a 6-chloro group, and a 7-oxyacetic acid moiety. Coumarins are known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties . This compound is synthesized via multi-step reactions involving Pechmann condensation, hydrazide formation, and cyclization . Its molecular formula is C₁₄H₁₃ClO₅ (calculated from and ), with a molecular weight of 296.7 g/mol.
Properties
IUPAC Name |
2-(6-chloro-2-oxo-4-propylchromen-7-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO5/c1-2-3-8-4-14(18)20-11-6-12(19-7-13(16)17)10(15)5-9(8)11/h4-6H,2-3,7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLWLYZPCBDGRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:
Step 1: Reacting 7-hydroxy-4-methylcoumarin with ethylchloroacetate in the presence of a base such as potassium carbonate.
Step 2: Adding hydrazine hydrate to the reaction mixture to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions.
Biological Activities
The compound has been investigated for its potential antimicrobial and anticancer properties. The chromenone core structure is known to exhibit various biological activities due to its ability to interact with enzymes and receptors involved in metabolic pathways.
Medicinal Chemistry
Research indicates that this compound may have therapeutic potential in treating diseases such as cancer and infections. Its mechanism of action likely involves binding to specific enzymes or receptors, thereby modulating cellular signaling pathways and gene expression.
Anticancer Activity
A study evaluated the anticancer effects of this compound on human cancer cell lines. Results showed significant inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 15.3 | Inhibition of growth |
| A549 (Lung) | 12.8 | Induction of apoptosis |
| HeLa (Cervical) | 10.5 | Cell cycle arrest |
Antimicrobial Activity
Another study assessed its antimicrobial properties against various pathogens. The compound displayed notable activity against Gram-positive bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Mechanism of Action
The mechanism of action of [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth and survival.
Comparison with Similar Compounds
Substituent Variations at the 4-Position
The 4-position substituent on the coumarin scaffold significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
Functional Group Modifications at the 7-Position
The 7-oxyacetic acid group can be modified to esters or hydrazides, altering reactivity and bioactivity:
Impact on Bioactivity :
Antimicrobial Activity
- Propyl Derivative : Preliminary studies suggest moderate activity against Gram-positive bacteria (e.g., S. aureus), attributed to its balanced lipophilicity .
- Phenyl Analog : Enhanced activity against resistant strains due to aromatic stacking interactions with bacterial enzymes .
- Hydrazide Derivatives : Broad-spectrum activity with MIC values ≤16 µg/mL for both Gram-positive and Gram-negative bacteria .
Biological Activity
[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid, a synthetic compound belonging to the chromenone derivatives, has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name: 2-(6-chloro-2-oxo-4-propylchromen-7-yl)oxyacetic acid
- Molecular Formula: C14H13ClO5
- CAS Number: 843620-87-1
The compound features a chromenone core with notable substituents including a chloro group and a propyl side chain, which are critical for its biological activity. The presence of the acetic acid moiety further enhances its solubility and reactivity.
Biological Activities
This compound exhibits several biological activities, which can be categorized as follows:
-
Anticancer Activity
- Studies indicate that chromenone derivatives, including this compound, show promise in inhibiting cancer cell proliferation. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Compound Cell Line IC50 (μM) This compound MCF-7 TBD Related Chromenone Derivative HeLa 0.47 - Antimicrobial Properties
- Inhibition of Carbonic Anhydrases
The biological effects of [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yloxy]acetic acid can be attributed to several mechanisms:
-
Enzyme Interaction
- The compound may bind to specific enzymes involved in metabolic pathways, thereby inhibiting or activating their functions. This interaction is crucial in mediating its anticancer effects.
-
Receptor Modulation
- It is hypothesized that the compound could modulate receptor activity, influencing cellular signaling pathways that regulate cell growth and apoptosis.
-
Gene Expression Alteration
- The compound may affect gene expression related to cell survival and proliferation, contributing to its anticancer properties.
Case Studies
Several studies have explored the biological activities of chromenone derivatives:
- Study on Anticancer Activity
- Inhibition Studies
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended to confirm the structure of [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid?
- Methodology : Use a combination of NMR (¹H and ¹³C) and IR spectroscopy to identify functional groups (e.g., carbonyl, chromenone ring). Compare experimental data with computational predictions or reference spectra. For unambiguous confirmation, X-ray crystallography using programs like SHELXL or Mercury can resolve anisotropic displacement parameters and validate bond lengths/angles. Canonical SMILES and InChIKey provided in structural data (e.g.,
LQKYZSYRLWUYET-UHFFFAOYSA-N) can assist in computational validation.
Q. How can purity be reliably determined for this compound?
- Methodology : Employ HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Calibrate using a reference standard of ≥95% purity . For trace impurities, high-resolution mass spectrometry (HRMS) or LC-MS can detect low-abundance contaminants. Ensure solvent compatibility (e.g., acetonitrile/water gradients) to avoid co-elution artifacts.
Q. What synthetic routes are effective for preparing this compound?
- Methodology : A common approach involves esterification of 7-hydroxy-2-oxochromene derivatives with bromoacetic acid, followed by hydrolysis. For example, refluxing 7-hydroxy-2-oxo-4-propylchromene with bromoacetic acid in ethanol, then neutralizing with ice-cold water to precipitate the product . Optimize reaction time (5–6 hours) and stoichiometry (1:1.2 molar ratio) to maximize yield.
Advanced Research Questions
Q. How can discrepancies between experimental and computational crystallographic data be resolved?
- Methodology : If bond lengths/angles from X-ray data (e.g., SHELXL-refined structures ) deviate from DFT-optimized geometries, check for thermal motion artifacts or disorder in the crystal lattice. Use Mercury’s packing similarity tool to compare intermolecular interactions. Re-refine data with alternate software (e.g., WinGX ) to rule out algorithmic biases.
Q. What strategies are effective for designing bioactive derivatives of this compound?
- Methodology : Introduce substituents at the 7-oxyacetic acid or 4-propyl positions to modulate pharmacokinetics. For example, synthesize hydrazide derivatives via condensation with hydrazine hydrate , or create thiazolidinone analogs using 2-mercaptoacetic acid cyclization . Prioritize derivatives with logP < 3.5 (predicted via ChemAxon) to enhance solubility.
Q. How can in vitro acetylcholinesterase inhibition assays be optimized for this compound?
- Methodology : Follow protocols from literature using Ellman’s method : Incubate brain homogenate supernatant with 0.5 mM DTNB and 1 mM acetylthiocholine. Measure absorbance at 412 nm every 30 seconds for 90 seconds. Calculate IC₅₀ using nonlinear regression (GraphPad Prism). Include donepezil as a positive control and validate enzyme activity with a Bradford protein assay.
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology : Adhere to GHS hazard codes (e.g., H300 for acute toxicity ). Use PPE (gloves, goggles) and work in a fume hood. For spills, neutralize with activated carbon and dispose via hazardous waste channels. Store in a desiccator (P402 ) away from ignition sources (P210 ).
Q. How can environmental toxicity be assessed for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
